molecular formula C18H18N2O5S B11102072 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate

Cat. No.: B11102072
M. Wt: 374.4 g/mol
InChI Key: ZYOJFZHRTOLBEL-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a quinoline core with three methyl groups and a nitrobenzenesulfonate moiety, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction forms 2,2,4-trimethyl-1,2-dihydroquinoline, which is then further reacted with 4-nitrobenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as metal-modified tungstophosphoric acid supported on γ-Al2O3, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where the nitrobenzenesulfonate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of bacterial and malarial cells. The nitrobenzenesulfonate moiety can also interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzenesulfonate is unique due to the presence of both the quinoline core and the nitrobenzenesulfonate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C18H18N2O5S/c1-12-11-18(2,3)19-17-9-6-14(10-16(12)17)25-26(23,24)15-7-4-13(5-8-15)20(21)22/h4-11,19H,1-3H3

InChI Key

ZYOJFZHRTOLBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C

Origin of Product

United States

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